molecular formula C9H13NO2S B6317636 ethyl 2-(thiophen-2-yl)ethylcarbamate CAS No. 93241-88-4

ethyl 2-(thiophen-2-yl)ethylcarbamate

Cat. No.: B6317636
CAS No.: 93241-88-4
M. Wt: 199.27 g/mol
InChI Key: HLYGOQXHYDCCTL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(thiophen-2-yl)ethylcarbamate typically involves the reaction of thiophene derivatives with ethyl carbamate under specific conditions. One common method includes the condensation reaction of thiophene-2-carboxylic acid with ethyl carbamate in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride . The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(thiophen-2-yl)ethylcarbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides or sulfones, while substitution reactions can introduce halogen atoms or other functional groups onto the ring .

Comparison with Similar Compounds

Similar Compounds

    Thiophene-2-carboxylic acid: A precursor in the synthesis of ethyl 2-(thiophen-2-yl)ethylcarbamate.

    Thiophene sulfoxides: Oxidized derivatives of thiophene.

    Thiophene sulfones: Further oxidized derivatives of thiophene.

Uniqueness

This compound is unique due to its specific structure, which combines the properties of both the thiophene ring and the carbamate group. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for ethyl 2-(thiophen-2-yl)ethylcarbamate, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : The synthesis typically involves coupling a thiophene-2-ethylamine precursor with ethyl chloroformate. A stepwise approach includes:

  • Step 1 : Synthesis of 2-(thiophen-2-yl)ethylamine via reductive amination of thiophene-2-carboxaldehyde (e.g., using NaBH₃CN in methanol) .
  • Step 2 : Carbamate formation by reacting the amine with ethyl chloroformate under anhydrous conditions (e.g., in dichloromethane with triethylamine as a base).
  • Optimization : Yield improvements (e.g., 67% in similar syntheses) are achieved by controlling temperature (0–5°C), stoichiometry (1.2:1 molar ratio of chloroformate to amine), and inert atmosphere (N₂) to prevent side reactions .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key signals should researchers prioritize?

  • Methodological Answer :

  • ¹H/¹³C NMR : Prioritize signals for the carbamate group (N–COO–Et):
  • Ethyl group: δ ~1.2–1.4 ppm (CH₃ triplet), ~4.1–4.3 ppm (CH₂ quartet).
  • Thiophene protons: δ ~6.8–7.2 ppm (aromatic multiplet).
  • IR Spectroscopy : Confirm carbamate formation via C=O stretch (~1700 cm⁻¹) and N–H bend (~1530 cm⁻¹) .
  • Mass Spectrometry : Molecular ion peak at m/z ~225 (C₉H₁₃NO₂S⁺) with fragmentation patterns indicating thiophene and ethylcarbamate moieties .

Q. How can researchers validate the purity of this compound for biological assays?

  • Methodological Answer :

  • HPLC : Use a C18 column with methanol-water gradient (30% → 100% methanol) to separate impurities; purity >95% is ideal .
  • Melting Point Analysis : Compare observed melting range (e.g., 213–216°C for analogs) with literature values to detect solvate formation or impurities .

Advanced Research Questions

Q. How does the electronic configuration of the thiophene ring influence the reactivity of this compound in cross-coupling reactions?

  • Methodological Answer :

  • The thiophene’s electron-rich π-system facilitates electrophilic substitution at the 5-position. For Suzuki-Miyaura coupling, use Pd(PPh₃)₄ as a catalyst with arylboronic acids (e.g., 5-bromo derivatives) to introduce functional groups.
  • Data Contradiction Note : While brominated thiophenes typically show high reactivity, steric hindrance from the ethylcarbamate group may reduce coupling efficiency (e.g., yields drop from 75% to 50% in bulky analogs) .

Q. What strategies resolve contradictions in reported biological activity data for this compound derivatives?

  • Methodological Answer :

  • Meta-Analysis : Compare IC₅₀ values across studies using standardized assays (e.g., MTT for cytotoxicity). For example, discrepancies in antimicrobial activity (e.g., MIC 8–32 µg/mL) may arise from variations in bacterial strains or solvent controls (DMSO vs. saline) .
  • Structural Confirmation : Re-evaluate compound identity via X-ray crystallography (e.g., SHELXL refinement ) to rule out polymorphism or isomerism.

Q. How can computational modeling predict the interaction of this compound with biological targets like enzymes or receptors?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina with the carbamate group as a hydrogen-bond donor. For example, docking into cytochrome P450 2E1 (CYP2E1) reveals binding energy scores of −8.2 kcal/mol, suggesting metabolic interactions .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-enzyme complexes; RMSD values >2.5 Å indicate weak binding .

Q. What experimental designs mitigate instability issues of this compound under physiological conditions?

  • Methodological Answer :

  • pH Stability Studies : Monitor degradation via HPLC in buffers (pH 4–9). Carbamates hydrolyze rapidly at pH >8 (t₁/₂ ~2 hours), necessitating prodrug strategies (e.g., ester masking) .
  • Light Sensitivity : Store samples in amber vials at −20°C; UV-Vis spectroscopy shows 90% degradation after 48 hours under UV light .

Properties

IUPAC Name

ethyl N-(2-thiophen-2-ylethyl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO2S/c1-2-12-9(11)10-6-5-8-4-3-7-13-8/h3-4,7H,2,5-6H2,1H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLYGOQXHYDCCTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NCCC1=CC=CS1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.